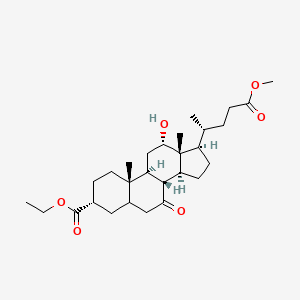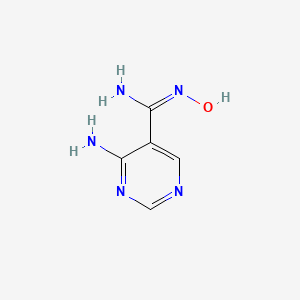
8-Deoxyserratinidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Deoxyserratinidine is a naturally occurring alkaloid compound found in certain plant species It belongs to the class of steroidal alkaloids and is known for its unique chemical structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Deoxyserratinidine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Steroidal Backbone: The initial step involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups are introduced to the steroidal backbone using various reagents and catalysts.
Final Cyclization and Purification: The final step involves cyclization to form the desired this compound structure, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Deoxyserratinidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
8-Deoxyserratinidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex steroidal alkaloids.
Biology: Studied for its potential role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Deoxyserratinidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
8-Deoxyserratinidine can be compared with other similar steroidal alkaloids, such as:
Solanidine: Another steroidal alkaloid with similar structural features but different biological activities.
Tomatidine: Known for its antimicrobial properties, tomatidine shares some structural similarities with this compound.
Veratramine: A steroidal alkaloid with distinct pharmacological properties, used in traditional medicine.
The uniqueness of this compound lies in its specific chemical structure and the potential for diverse biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
82841-99-4 |
|---|---|
Fórmula molecular |
C18H28N2O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-(4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-yl)acetamide |
InChI |
InChI=1S/C18H28N2O/c1-12-9-14-11-16(19-13(2)21)15-5-3-7-20-8-4-6-18(14,15)17(20)10-12/h10,12,14-16H,3-9,11H2,1-2H3,(H,19,21) |
Clave InChI |
OUOOYDSFWFBZIG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC(C3C24CCCN(C4=C1)CCC3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
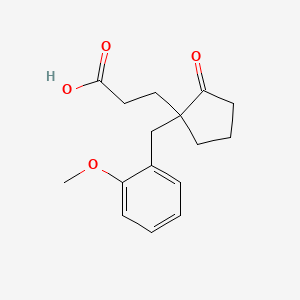

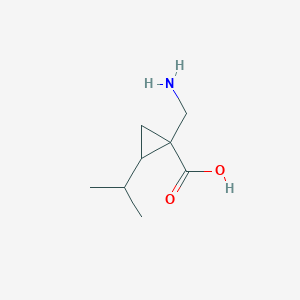
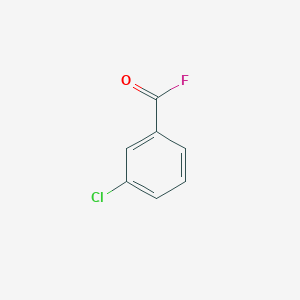


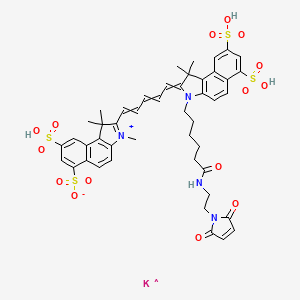

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
